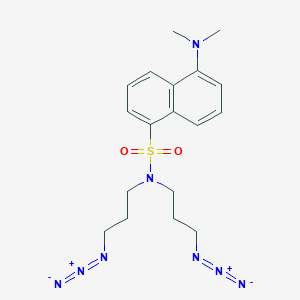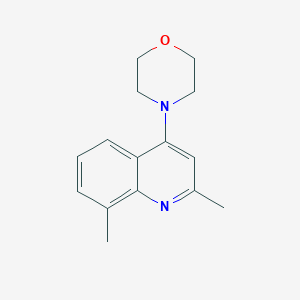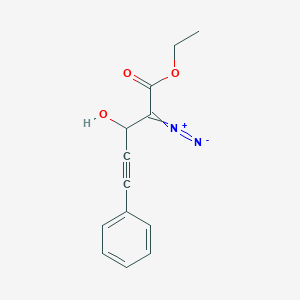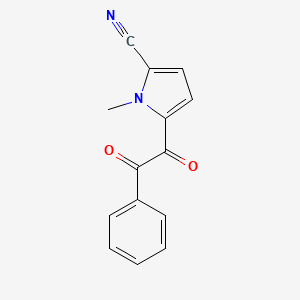![molecular formula C13H15NO4 B14201554 N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide CAS No. 919079-14-4](/img/structure/B14201554.png)
N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide is a chemical compound with a complex structure that includes a methoxy group, a formamide group, and a 4-oxopentanoyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine and a ketone under controlled conditions. One common method involves the use of formic acid as a formylating agent in the presence of a catalyst such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction . The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfated zirconia or hexafluoroisopropanol (HFIP) can be employed to improve the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel can be used in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-(4-oxopentanoyl)phenylformamide.
Reduction: Formation of N-[4-methoxy-2-(4-oxopentanoyl)phenyl]amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide involves its interaction with specific molecular targets such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and 4-oxopentanoyl groups can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyformanilide: Similar structure but lacks the 4-oxopentanoyl group.
N-(4-Methoxyphenyl)formamide: Similar structure but lacks the 4-oxopentanoyl group.
2-Methoxy-4-(4-oxopentanoyl)aniline: Similar structure but has an amine group instead of a formamide group.
Uniqueness
N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide is unique due to the presence of both the formamide and 4-oxopentanoyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
919079-14-4 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
N-[4-methoxy-2-(4-oxopentanoyl)phenyl]formamide |
InChI |
InChI=1S/C13H15NO4/c1-9(16)3-6-13(17)11-7-10(18-2)4-5-12(11)14-8-15/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |
Clé InChI |
XIVYPNZUUJNOEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)C1=C(C=CC(=C1)OC)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)


![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)


![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
